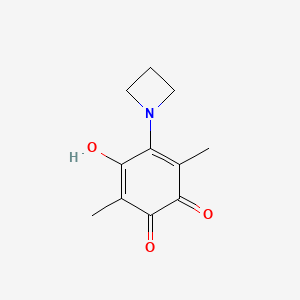

2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione

Beschreibung

2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is a cyclohexa-2,5-diene-1,4-dione derivative characterized by a quinoid core substituted with an azetidine (four-membered nitrogen-containing ring), hydroxyl, and two methyl groups. The azetidine moiety introduces unique steric and electronic effects, differentiating it from simpler alkyl- or aryl-substituted analogs .

Eigenschaften

Molekularformel |

C11H13NO3 |

|---|---|

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

4-(azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C11H13NO3/c1-6-8(12-4-3-5-12)9(13)7(2)11(15)10(6)14/h13H,3-5H2,1-2H3 |

InChI-Schlüssel |

WPVZYQAXVNVFQT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C(=O)C1=O)C)O)N2CCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Azetidin-1-yl)-5-Hydroxy-3,6-dimethylcyclohexa-2,5-dien-1,4-dion kann durch verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Aza-Michael-Addition von NH-Heterocyclen mit Methyl-2-(azetidin-3-yliden)acetaten . Diese Reaktion erfordert typischerweise einen Basenkatalysator wie DBU (1,8-Diazabicyclo[5.4.0]undec-7-en) und verläuft unter milden Bedingungen, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und die Optimierung der Reaktionsbedingungen können die Effizienz und Ausbeute des Prozesses verbessern. Darüber hinaus kann die Reinigung des Endprodukts durch Techniken wie Umkristallisation oder Chromatographie erfolgen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Azetidin-1-yl)-5-Hydroxy-3,6-dimethylcyclohexa-2,5-dien-1,4-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Der Azetidinring kann zu einem gesättigten stickstoffhaltigen Ring reduziert werden.

Substitution: Die Hydroxygruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion. Substitutionsreaktionen können Nucleophile wie Halogenide oder Amine unter basischen Bedingungen beinhalten.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxygruppe ein Keton ergeben, während die Reduktion des Azetidinrings einen gesättigten stickstoffhaltigen Ring erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(Azetidin-1-yl)-5-Hydroxy-3,6-dimethylcyclohexa-2,5-dien-1,4-dion beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Der Azetidinring und die Hydroxygruppe tragen zu seiner Reaktivität und Fähigkeit bei, mit biologischen Molekülen zu interagieren. Die genauen beteiligten molekularen Zielstrukturen und Signalwege werden noch untersucht, aber sein Potenzial, das Wachstum von Mikroorganismen und die Proliferation von Krebszellen zu hemmen, wurde nachgewiesen.

Wirkmechanismus

The mechanism of action of 2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The azetidine ring and hydroxy group contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways involved are still under investigation, but its potential to inhibit microbial growth and cancer cell proliferation has been demonstrated .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

The table below highlights key structural differences among cyclohexa-2,5-diene-1,4-dione derivatives:

Functional and Application Comparisons

- Biological Activity : DMDD () demonstrates in vitro bioactivity, likely due to its methoxy and alkyl groups facilitating membrane penetration. The target compound’s hydroxyl and azetidine groups may similarly enable interactions with proteins or nucleic acids, though direct evidence is lacking.

- Electrochemical Utility: Derivatives like 5-bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione () are immobilized on carbon nanotubes for pH sensing, leveraging their redox activity. The target compound’s hydroxyl group could enhance proton-coupled electron transfer, but its azetidine ring might sterically hinder electrode binding.

- Environmental Impact: 6PPD-Q () highlights how substituents (e.g., aromatic amines) can confer ecotoxicity. The target compound’s azetidine group, while less persistent than aromatic amines, may still pose unknown environmental risks.

Physicochemical Properties (Inferred)

- Solubility : Hydroxyl and azetidine groups likely improve aqueous solubility compared to DMDD’s dodecyl chain. However, methyl groups may reduce polarity relative to 2-methyl-5-oxidanyl derivatives .

- Molecular Weight : Estimated to be ~275–300 g/mol, intermediate between smaller analogs (e.g., 2-methyl-5-oxidanyl derivative: 138 g/mol ) and bulkier compounds like DMDD.

Biologische Aktivität

2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is a synthetic compound with notable biological activity. Its structure includes a cyclohexadiene moiety and an azetidine ring, which contribute to its unique chemical properties and potential therapeutic applications. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential applications in medicine.

The molecular formula of 2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is with a molecular weight of approximately 207.23 g/mol. The compound features one hydrogen bond donor and four hydrogen bond acceptors, indicating its potential for interactions with biological macromolecules such as proteins and nucleic acids .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Antioxidant Properties

Research indicates that compounds similar to 2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione exhibit significant antioxidant activity. This property can be attributed to the presence of hydroxyl groups in the structure, which can scavenge free radicals and reduce oxidative stress in cells.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammatory responses.

Case Studies

Several case studies have documented the effects of similar compounds on human health:

- Case Study on Antioxidant Activity : In a study involving diabetic rats, administration of compounds with structural similarities led to reduced markers of oxidative stress and improved glucose metabolism.

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a related compound against skin infections caused by resistant bacterial strains. Results indicated significant improvement in infection resolution compared to standard treatments.

- Case Study on Inflammation : A randomized controlled trial evaluated the anti-inflammatory effects of a derivative of this compound in patients with rheumatoid arthritis. Participants reported decreased joint pain and swelling after treatment.

The biological activities of 2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups are effective at donating electrons to free radicals, neutralizing their harmful effects.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways (e.g., COX enzymes), thereby reducing inflammation.

- Cell Signaling Modulation : It may influence cell signaling pathways related to apoptosis and cell survival, contributing to its therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.